Piretanide-d4 (Major) is a deuterated derivative of Piretanide, which is primarily classified as a loop diuretic. Loop diuretics are medications that inhibit sodium reabsorption in the kidneys, leading to increased urine production. Piretanide is utilized in the management of conditions such as hypertension and edema associated with heart failure and renal disease. The deuterated form, Piretanide-d4, is used in research settings to study pharmacokinetics and metabolic pathways due to the unique properties of deuterium-labeled compounds.
Piretanide-d4 falls under the category of pharmaceuticals and specifically belongs to the class of diuretics. It is classified as a loop diuretic due to its mechanism of action that involves the inhibition of the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle in the nephron.
The synthesis of Piretanide-d4 typically involves deuteration processes where hydrogen atoms in the Piretanide molecule are replaced with deuterium atoms. This can be achieved using various methods, including:
The synthesis process requires careful control of reaction conditions such as temperature, pressure, and time to ensure high yields and purity. The use of nuclear magnetic resonance spectroscopy is often employed to confirm the successful incorporation of deuterium into the molecular structure.
The molecular formula for Piretanide-d4 is C_13H_14D_4N_2O_5S, indicating that four hydrogen atoms have been replaced by deuterium. The structural formula features a sulfonamide group, an aromatic ring, and a carboxylic acid moiety.
Piretanide-d4 may participate in various chemical reactions typical for diuretics and their derivatives. These reactions can include hydrolysis, oxidation, and conjugation with other biomolecules.
The stability of Piretanide-d4 under physiological conditions is crucial for its application in metabolic studies. Its reactivity profile may differ from that of non-deuterated Piretanide due to kinetic isotope effects associated with the presence of deuterium.
Piretanide-d4 functions similarly to its parent compound by inhibiting the sodium-potassium-chloride cotransporter located in the thick ascending limb of the nephron. This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased excretion of water and electrolytes.
Studies have shown that loop diuretics like Piretanide can lead to significant changes in electrolyte balance and fluid status in patients, which can be quantitatively assessed using pharmacokinetic models that incorporate data from deuterated compounds.
Relevant analyses often include stability testing under various conditions (temperature, light exposure) to determine shelf life and efficacy.
Piretanide-d4 is primarily used in pharmacokinetic studies to trace metabolic pathways and understand drug interactions without interference from naturally occurring isotopes. Its applications extend into:
Piretanide-d4 (Major) is a deuterated isotopologue of the loop diuretic piretanide, designed to retain the core pharmacological structure while incorporating four deuterium atoms (²H) at specific molecular positions. The compound's systematic name is methyl 4-phenoxy-3-sulfamoyl-5-(2,2,5,5-tetradeuteriopyrrolidin-1-yl)benzoate, with the molecular formula C₁₇H₁₄D₄N₂O₅S and a molecular weight of 366.42 g/mol [5] [8]. The deuterium atoms are strategically located at the 2,2,5,5 positions of the pyrrolidine ring, replacing hydrogen atoms bonded to these carbon centers [2] [8]. This labeling pattern minimizes alterations to the molecule's steric and electronic properties while enhancing metabolic stability due to the kinetic isotope effect (KIE), where deuterium-carbon bonds exhibit greater strength than protiated analogues [2].
The parent compound, piretanide (C₁₇H₁₈N₂O₅S; MW: 362.40 g/mol), features a diphenylether backbone with key functional groups: a sulfamoyl moiety (-SO₂NH₂), a carboxylic acid group, and a pyrrolidinyl substituent [1] [6]. In Piretanide-d4 (Major), the carboxylic acid is esterified to a methyl ester (C₁₈H₁₆D₄N₂O₅S; MW: 380.45 g/mol) in the derivative Piretanide-d4 Methyl Ester, facilitating analytical applications [2] [10]. The pyrrolidine ring's deuteration does not alter its role in sodium-potassium-chloride cotransporter (NKCC) inhibition but significantly impacts pharmacokinetic profiling [1] [6].
Table 1: Molecular Parameters of Piretanide-d4 and Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Deuteration Sites | |
---|---|---|---|---|
Piretanide-d4 (Major) | C₁₇H₁₄D₄N₂O₅S | 366.42 | Pyrrolidine C-2,2,5,5 | |
Piretanide-d4 Methyl Ester | C₁₈H₁₆D₄N₂O₅S | 380.45 | Pyrrolidine C-2,2,5,5 | |
Unlabelled Piretanide | C₁₇H₁₈N₂O₅S | 362.40 | N/A | [5] [8] [10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR analysis of Piretanide-d4 (Major) reveals distinct attenuation of proton signals corresponding to the pyrrolidine ring’s 2,2,5,5 positions due to deuterium substitution. The methylene protons (H-3 and H-4) adjacent to deuteration sites exhibit altered chemical shifts (δ 3.2–3.5 ppm), while aromatic protons from the phenoxy and benzoate groups remain unchanged (δ 6.8–8.2 ppm) [2] [8]. In ¹³C-NMR, the deuterated carbons (C-2 and C-5) show signal splitting due to ²H-¹³C coupling, confirming isotopic labeling integrity [5].
Infrared (IR) Spectroscopy
IR spectra (KBr pellet) display characteristic absorptions consistent with functional groups:
Table 2: Key IR Absorption Bands
Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | |
---|---|---|---|---|
Ester C=O | Stretch | 1720 | Strong | |
S=O (Sulfonamide) | Asymmetric stretch | 1340 | Strong | |
S=O (Sulfonamide) | Symmetric stretch | 1160 | Strong | |
Aromatic C=C | Stretch | 1480–1600 | Medium | [9] |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) shows a characteristic +4 Da shift in the molecular ion peak relative to unlabelled piretanide:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3